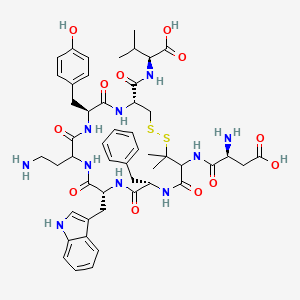

H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH

CAS No.:

Cat. No.: VC16576813

Molecular Formula: C50H64N10O12S2

Molecular Weight: 1061.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C50H64N10O12S2 |

|---|---|

| Molecular Weight | 1061.2 g/mol |

| IUPAC Name | (2S)-2-[[(4R,7S,13R,16S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34?,35-,36-,37+,38-,40-,41?/m0/s1 |

| Standard InChI Key | LRELVPJTCGYTSS-AAEZYUNISA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC(C(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |

Introduction

Structural and Chemical Characteristics

Amino Acid Composition and Stereochemistry

The peptide’s sequence—H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH—incorporates both D- and L-amino acids, enhancing resistance to enzymatic degradation. The DL-Pen and DL-Dab residues introduce conformational flexibility, while the D-Trp configuration may influence receptor binding specificity . The disulfide bond between Pen(1) and Cys(1) stabilizes a cyclic structure, a feature shared with bioactive peptides like urotensin-II analogs .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C50H64N10O12S2 |

| Molecular Weight | 1061.2 g/mol |

| Disulfide Bond Position | Pen(1)–Cys(1) |

| Stereoisomers | D/L-Pen, D-Trp, D/L-Dab |

Synthetic Challenges and Stability

Synthesis involves solid-phase peptide synthesis (SPPS) with orthogonal protecting groups for cysteine and penicillamine. The DL-configured residues complicate purification, requiring chiral chromatography. Stability studies indicate susceptibility to hydrolysis at acidic pH and oxidation at the tryptophan residue .

Biological Activities and Mechanisms

Neurotransmitter Modulation

The peptide’s D-Trp and Tyr residues suggest affinity for G protein-coupled receptors (GPCRs). In silico modeling predicts interaction with serotonin (5-HT) and urotensin-II receptors, analogous to P5U, a urotensin-II superagonist . Competitive binding assays are needed to validate these predictions.

Comparative Analysis with Related Peptides

Urotensin-II Receptor Ligands

Urantide and P5U, cyclic peptides with Pen residues, inhibit urotensin-II-induced vasoconstriction with IC50 values of 0.8 nM and 1.2 nM, respectively . H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH shares structural motifs with these ligands, suggesting potential as a urotensin-II antagonist.

Table 2: Comparison with Urotensin-II Analogs

| Peptide | Structure | IC50 (nM) | Target |

|---|---|---|---|

| Urantide | Cyclic, Pen-Cys | 0.8 | UT Receptor |

| P5U | Cyclic, Pen-Cys | 1.2 | UT Receptor |

| H-Asp-DL-Pen... -Val-OH | Cyclic, Pen-Cys | N/A | Hypothesized UT |

Tumor-Targeting Peptides

RGD-peptides (e.g., Cilengitide) bind integrins overexpressed in tumors. While H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH lacks RGD motifs, its Dab residue may facilitate interactions with aminopeptidases implicated in cancer progression.

Research Gaps and Future Directions

Current data derive primarily from in silico models and structural analogs. Key priorities include:

-

Binding Assays: Quantify affinity for GPCRs (e.g., 5-HT, urotensin-II).

-

Antimicrobial Profiling: Test against Gram-positive/-negative bacteria and fungi.

-

Pharmacokinetics: Assess bioavailability and metabolic stability in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume